molecular formula C8H7BrO3 B3255107 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone CAS No. 2491-40-9

2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

Cat. No.: B3255107
CAS No.: 2491-40-9
M. Wt: 231.04 g/mol
InChI Key: NDRBKOJQTCWMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2,6-dihydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H7BrO3 . It is an impurity of Terbutaline, which is a β-Adrenergic receptor agonist and could be used as a bronchodilator agent .


Synthesis Analysis

The synthesis of this compound can be achieved by bromination of 2,6-dihydroxyacetophenone with cupric bromide in refluxing chloroform-ethyl acetate mixture .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.04 . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be determined experimentally .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthetic Technology Improvement : Li Yu-feng (2013) discussed the synthesis of a key intermediate of Synephrine, 2-bromo-1-(4-hydroxyphenyl)ethanone, which is similar in structure to 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone. This compound was synthesized using bromine as a brominating agent, achieving a yield of 64.7% with 90.2% purity (Li Yu-feng, 2013).

  • Synthesis of Related Compounds : Zhou Jin-xia (2010) described the synthesis of a compound using (2,4-dihydroxyphenyl)ethanone, a compound structurally related to this compound. The reaction conditions were optimized to achieve a yield of 73% (Zhou Jin-xia, 2010).

  • Selective Bromination : W. Ying (2011) researched the selective α-monobromination of various alkylaryl ketones, including 1-(2-hydroxylphenyl)propan-1-one, which is structurally similar to this compound. This study highlighted efficient and regioselective methods for bromination (W. Ying, 2011).

Pharmaceutical and Biological Research

  • Chalcone Analogues Synthesis : C. Curti et al. (2007) described a method for synthesizing α,β-unsaturated ketones, including derivatives of 2-bromo-1-phenylethanone, which is similar to this compound. These compounds can be used in the synthesis of various chalcone analogues (C. Curti, A. Gellis, P. Vanelle, 2007).

  • Antioxidant Activity : Ke Li et al. (2007) isolated and identified natural bromophenols from marine red algae, which included compounds structurally related to this compound. These compounds exhibited significant antioxidant activities (Ke Li, Xiao‐Ming Li, Naiyun Ji, Bin-Gui Wang, 2007).

Material Science and Other Applications

Safety and Hazards

Safety data sheets indicate that 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone may cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

2-bromo-1-(2,6-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3,10-11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRBKOJQTCWMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281451
Record name 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2491-40-9
Record name 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(2,6-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(2,6-dihydroxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(2,6-dihydroxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(2,6-dihydroxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(2,6-dihydroxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(2,6-dihydroxyphenyl)ethanone
Reactant of Route 6
2-Bromo-1-(2,6-dihydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.